11α-羟基-β-香树脂醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

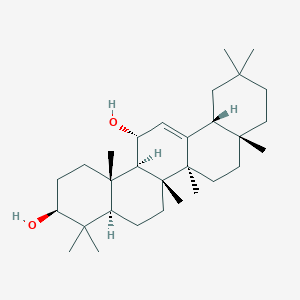

11alpha-Hydroxy-beta-amyrin is a pentacyclic triterpenoid that is the 11alpha-hydroxy derivative of beta-amyrin. It is a secondary alcohol and is known for its presence in various plant species. The compound has a molecular formula of C30H50O2 and a molecular weight of 442.71680 g/mol .

科学研究应用

Anti-Inflammatory Effects

Research indicates that 11alpha-Hydroxy-beta-amyrin exhibits notable anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance, β-amyrin, which is closely related, has demonstrated analgesic effects through its interaction with cannabinoid receptors, suggesting a similar potential for 11alpha-Hydroxy-beta-amyrin .

Neuroprotective Activity

Studies have highlighted the neuroprotective potential of triterpenoids, including 11alpha-Hydroxy-beta-amyrin. A screening approach revealed that compounds related to this class can exhibit neuroprotective effects in ischemic stroke models by modulating the endocannabinoid system . This suggests a pathway through which 11alpha-Hydroxy-beta-amyrin could be developed for therapeutic applications in neurodegenerative diseases.

Biosynthesis and Derivatives

The biosynthetic pathway of 11alpha-Hydroxy-beta-amyrin involves cytochrome P450 enzymes, particularly CYP88D6, which catalyzes its formation from β-amyrin. This enzymatic process not only produces 11alpha-Hydroxy-beta-amyrin but also leads to other derivatives such as 11-oxo-β-amyrin, which have distinct biological activities . Understanding this biosynthesis is crucial for developing biotechnological applications to produce these compounds at scale.

Medicinal Applications

A study focused on the extraction and characterization of saponins from plants revealed that 11alpha-Hydroxy-beta-amyrin plays a role in the chemodiversity of these compounds, which are known for their pharmacological activities . The ability to produce such compounds through engineered yeast systems presents opportunities for sustainable production methods.

Therapeutic Potentials

In a pharmacological screening study, various triterpenes including those derived from β-amyrin were assessed for their therapeutic efficacy against chronic pain and inflammation . The results indicated that these compounds could serve as lead molecules for developing new analgesics.

Data Tables

| Property | Description |

|---|---|

| Chemical Structure | Triterpenoid derived from β-amyrin |

| Biosynthetic Pathway | Involves cytochrome P450 CYP88D6 |

| Key Activities | Anti-inflammatory, neuroprotective, analgesic |

| Potential Applications | Development of new drugs for inflammatory diseases and neurodegenerative disorders |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 11alpha-Hydroxy-beta-amyrin typically involves the hydroxylation of beta-amyrin. Beta-amyrin itself can be synthesized from oleanolic acid or ursolic acid through selective iodation and reduction . The hydroxylation process requires specific catalysts and reaction conditions to ensure the selective introduction of the hydroxyl group at the 11alpha position.

Industrial Production Methods: Industrial production of 11alpha-Hydroxy-beta-amyrin is less common due to the complexity of its synthesis. scalable methods for the synthesis of beta-amyrin, which is a precursor, have been developed. These methods involve the use of readily available starting materials and efficient reaction conditions to produce beta-amyrin in large quantities .

化学反应分析

Types of Reactions: 11alpha-Hydroxy-beta-amyrin undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl groups, forming different derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.

Major Products:

作用机制

The mechanism of action of 11alpha-Hydroxy-beta-amyrin involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

相似化合物的比较

Beta-amyrin: The parent compound of 11alpha-Hydroxy-beta-amyrin, known for its widespread occurrence in plants and similar bioactive properties.

Oleanolic Acid: A triterpenoid with a similar structure, used in various medicinal applications.

Ursolic Acid: Another triterpenoid with anti-inflammatory and anticancer properties.

Uniqueness: 11alpha-Hydroxy-beta-amyrin is unique due to the presence of the hydroxyl group at the 11alpha position, which imparts distinct chemical and biological properties. This structural modification enhances its bioactivity and makes it a valuable compound for research and development .

生物活性

11alpha-Hydroxy-beta-amyrin is a triterpenoid compound derived from beta-amyrin, known for its diverse biological activities. This article explores its biological properties, focusing on its pharmacological effects, biosynthesis, and potential therapeutic applications.

Chemical Structure and Biosynthesis

11alpha-Hydroxy-beta-amyrin (CHEBI:63177) is a pentacyclic triterpenoid characterized by the hydroxyl group at the C-11 position of beta-amyrin. It plays a significant role in the biosynthesis of glycyrrhizin, a compound with notable medicinal properties, through a series of oxidative reactions catalyzed by cytochrome P450 enzymes like CYP88D6 .

1. Antimicrobial Properties

Research indicates that 11alpha-hydroxy-beta-amyrin exhibits antimicrobial activity. A study on beta-amyrin, the parent compound, demonstrated that it induces reactive oxygen species (ROS) production in bacterial cells, leading to apoptosis-like death in Escherichia coli. This process involves membrane depolarization and activation of caspase-like proteins, which are crucial for programmed cell death .

2. Anti-inflammatory Effects

Triterpenoids, including 11alpha-hydroxy-beta-amyrin, have been recognized for their anti-inflammatory properties. They modulate inflammatory pathways and have been shown to inhibit pro-inflammatory cytokine production. This makes them potential candidates for treating inflammatory diseases .

3. Antioxidant Activity

The antioxidant capacity of 11alpha-hydroxy-beta-amyrin contributes to its protective effects against oxidative stress. By scavenging free radicals and enhancing cellular antioxidant defenses, it may help mitigate oxidative damage in various biological systems .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to 11alpha-hydroxy-beta-amyrin:

- Antibacterial Study : A study published in 2022 demonstrated that beta-amyrin (and by extension potentially its derivatives like 11alpha-hydroxy-beta-amyrin) induced significant ROS accumulation in bacterial cells, leading to apoptosis-like death characterized by DNA fragmentation and caspase activation .

- Anti-inflammatory Study : Investigations into the anti-inflammatory properties of triterpenoids have shown that they can effectively reduce inflammation markers in vitro and in vivo models. These findings suggest that compounds like 11alpha-hydroxy-beta-amyrin could be beneficial in managing inflammatory conditions .

属性

IUPAC Name |

(3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20-24,31-32H,9-16,18H2,1-8H3/t20-,21+,22-,23-,24+,27+,28-,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUHIKQRNDOKCZ-JABDUKPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C2C1)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=C[C@H]([C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)O)[C@@H]1CC(CC2)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。